Actiphenol - 526-02-3

Actiphenol

Catalog Number: EVT-2977186
CAS Number: 526-02-3
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Actiphenol (C15H17NO4) is a secondary metabolite primarily isolated from various Streptomyces species, a genus of Gram-positive bacteria known for producing a wide range of bioactive compounds. [, , , , , ] Initially discovered as a byproduct of Nonactin production, [] Actiphenol belongs to the glutarimide class of antibiotics, characterized by the presence of a 2,6-piperidinedione ring. [, ] It is structurally related to another well-known glutarimide antibiotic, Cycloheximide. [, ]

Actiphenol has been a subject of scientific interest due to its antifungal properties. [, ] Research suggests that its biosynthesis may involve Cycloheximide as a key intermediate, involving an unusual enzymatic reduction of a phenol to a cyclohexanone moiety. []

Overview

Actiphenol, also known as actinophenol, is a bacterial metabolite primarily produced by the genus Streptomyces. It has garnered attention due to its antiviral properties, particularly against coxsackievirus B3 and influenza A. The compound is classified under polyketides, which are a diverse group of secondary metabolites known for their bioactive properties. Actiphenol's unique structure and biological activity make it a significant subject of research in medicinal chemistry.

Source and Classification

Actiphenol is derived from Streptomyces species, particularly Streptomyces sp. YIM56141. This organism utilizes an acyltransferase-less type I polyketide synthase for the biosynthesis of actiphenol, which contributes to its carbon backbone formation . In terms of classification, actiphenol falls under the category of polyketides, specifically as a member of the larger group of secondary metabolites produced by bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of actiphenol involves a series of enzymatic reactions facilitated by polyketide synthases. The process typically begins with the loading of acyl groups onto an acyl carrier protein, followed by iterative chain elongation through condensation reactions. The specific biosynthetic pathway for actiphenol has been elucidated through genomic studies and chromatographic techniques.

Key steps in the synthesis include:

  • Polyketide Synthase Activity: The acyltransferase-less type I polyketide synthase constructs the carbon backbone without conventional acyltransferase involvement .
  • Intermediate Formation: Various intermediates are formed during the biosynthetic process, with one key intermediate being crucial for the final product .
Molecular Structure Analysis

Structure and Data

The molecular formula of actiphenol is C13_{13}H15_{15}N1_{1}O3_{3}, and its systematic name is 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. The compound features a complex structure that includes a piperidine ring and a phenolic moiety, which contributes to its biological activity.

Molecular Structure:

  • Chemical Structure: Actiphenol contains a piperidinedione core with hydroxyl and keto functional groups attached to a dimethylphenyl side chain .
Chemical Reactions Analysis

Reactions and Technical Details

Actiphenol undergoes various chemical reactions that enhance its biological activity:

  • Reduction Reactions: The compound may participate in reduction reactions involving flavin-dependent enzymes during its biosynthesis .
  • Acylation Reactions: Although it lacks traditional acyltransferases, alternative mechanisms may facilitate acylation processes during synthesis .

These reactions are critical for modifying actiphenol's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for actiphenol primarily involves its interaction with viral components. Research indicates that actiphenol disrupts viral replication processes, thereby exerting antiviral effects.

Data on its mechanism suggest:

  • Viral Inhibition: Actiphenol inhibits the replication of viruses such as coxsackievirus B3 by interfering with viral entry or replication within host cells .
  • Cellular Interaction: The compound may also affect cellular pathways that are exploited by viruses for replication.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Actiphenol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Melting Point: Specific melting point data is not widely published but is essential for characterizing purity.

These properties are crucial for understanding how actiphenol can be utilized in laboratory settings.

Applications

Scientific Uses

Actiphenol has several applications in scientific research:

  • Antiviral Research: Its efficacy against various viruses makes it a candidate for further studies in antiviral drug development.
  • Biochemical Studies: As a model compound in studying polyketide biosynthesis, actiphenol aids researchers in understanding complex biosynthetic pathways .
  • Pharmaceutical Development: Its unique structure and biological activity position it as a potential lead compound for new therapeutic agents targeting viral infections.
Biosynthesis and Genetic Regulation of Actiphenol

Biosynthetic Gene Clusters in Streptomyces spp.

Actiphenol (2), a glutarimide-containing polyketide featuring a phenolic moiety, is co-produced with cycloheximide (1) in numerous Streptomyces species, including S. griseus, S. albulus, and S. noursei [1] [4]. The genetic basis for its biosynthesis was elucidated through the cloning and characterization of a dedicated ~35 kb chx gene cluster from Streptomyces sp. YIM56141 [1] [3]. This cluster, deposited in GenBank (JX014302) and annotated in the MIBiG repository (BGC0000175), contains 18 open reading frames (ORFs), with boundaries defined by gene inactivation studies confirming 10 core genes essential for actiphenol and cycloheximide production [1] [3]. The chx cluster shares significant organizational similarity with gene clusters governing other glutarimide polyketides (e.g., 9-methylstreptimidone, migrastatin) but encodes distinct tailoring enzymes responsible for channeling intermediates toward actiphenol/cycloheximide [1]. In vivo inactivation of the core PKS gene chxE abolished production of both compounds, confirming they originate from a single biosynthetic machinery [1] [3].

Table 1: Core Genes within the Actiphenol/Cycloheximide (chx) Biosynthetic Gene Cluster

Gene IdentifierGene Product/FunctionRole in BiosynthesisEvidence for Function
chxBDiscrete acyltransferase (AT)Malonyl-CoA loading in transBioinformatics, essentiality
chxCAcyl carrier protein (ACP)Polyketide chain extensionDomain analysis
chxDAmidotransferase (AMT)Glutarimide moiety biosynthesisHomology to known systems
chxE5-module AT-less type I PKSPolyketide backbone assemblyKnockout (abolishes production)
chxGEnoylreductaseTailoring reductionBioinformatics
chxHKetoreductaseTailoring reductionActivity assay
chxICytochrome P450 oxidoreductaseOxidation at C-8Knockout (blocks pathway)
chxJThree-domain carboxylic acid reductase (CAR)Carboxyl reduction to aldehydeKnockout (blocks pathway)
chxATranscriptional regulatorPathway regulationBioinformatics, localization
chxFTranscriptional regulatorPathway regulationBioinformatics, localization

Role of Acyltransferase-Less Type I Polyketide Synthases (PKS) in Backbone Assembly

The carbon skeleton of actiphenol is assembled by an unusual acyltransferase-less type I polyketide synthase (AT-less PKS) encoded by chxE [1] [3]. Unlike canonical cis-AT PKSs where each module contains an integrated AT domain, the chx system utilizes a discrete, trans-acting AT enzyme (ChxB) that loads malonyl-CoA extender units onto the ACP domain (ChxC) within each of the five modules of ChxE [1]. This architecture is characteristic of trans-AT PKSs, known for generating greater structural diversity compared to cis-AT systems [6]. ChxE is a large, multi-domain protein (~30 kb gene) homologous to PKSs involved in other glutarimide polyketide biosynthesis (e.g., smdI for 9-methylstreptimidone) [1]. It features a single methyltransferase (MT) domain within module 6, predicted to act iteratively to introduce methyl groups at both the C-11 and C-13 positions of the nascent polyketide chain, deviating from the typical collinear model of PKSs [1] [3]. The PKS incorporates six malonyl-CoA units and utilizes two molecules of S-adenosylmethionine (SAM) for methylation, constructing the linear polyketide precursor 7 which harbors the core structure for both actiphenol and cycloheximide [1]. Ketoreduction by ChxH is crucial for establishing the stereochemistry of key hydroxyl groups during chain elongation [1] [3].

Enzymatic Mechanisms for Phenol-to-Cyclohexanone Reduction in Analog Production

A central and biochemically provocative aspect of the chx pathway is the proposed reduction of a phenol moiety (actiphenol) to a cyclohexanone (cycloheximide) [1] [4]. Genetic and biochemical evidence strongly suggests actiphenol serves as the direct precursor for cycloheximide formation. Key enzymatic players in this transformation are:

  • Carboxylic Acid Reductase (ChxJ): This three-domain enzyme (comprising Acyl-CoA Ligase (AL), ACP, and Reductase (R) domains) activates the terminal carboxylic acid group of the linear PKS product 7 and reduces it stepwise to an aldehyde intermediate 8 [1]. ChxJ shares 59% identity with characterized CARs from Nocardia iowensis [1].
  • Cytochrome P450 (ChxI): This oxidoreductase catalyzes the hydroxylation at C-8 of intermediate 8 [1]. This oxidation is critical as it sets the stage for cyclization. Inactivation of chxI or chxJ halts the pathway prior to actiphenol formation [1] [4].
  • Spontaneous/Unidentified Enzymatic Steps: Following ChxI/J action, intermediate 8 undergoes an intramolecular aldol condensation between C-9 and C-14, forming the cyclic structure 9 (preactiphenol), which subsequently dehydrates to yield actiphenol (2) [1]. The necessity of a cis-double bond between C-12 and C-13 for cyclization and the enzymes potentially catalyzing the aldol condensation and dehydration steps remain unknown; these steps might be spontaneous or involve enzymes outside the core chx cluster [1] [4].
  • Phenol Reduction: The conversion of phenolic actiphenol (2) to the cyclohexanone-containing cycloheximide (1) implies a reductive step. While the specific reductase responsible remains unidentified within the chx cluster, biochemical studies show that chemical reduction (NaBH₄) of actiphenol yields 8-hydroxyactiphenol (9), a compound exhibiting significantly stronger translation inhibition activity than actiphenol itself, highlighting the critical impact of the C-8 oxidation state on bioactivity [7]. This suggests the natural reduction step is enzymatically controlled and likely reductive.

Table 2: Key Intermediates and Enzymatic Conversions in Actiphenol/Cycloheximide Biosynthesis

IntermediateStructure FeaturesKey Enzymatic Step(s)Resulting Product
7Linear polyketide, carboxylic acidChxJ (CAR): Reduction to aldehydeAldehyde 8
8Linear aldehyde, C-8 hydroxylation?ChxI (P450): Hydroxylation at C-8Activated for cyclization
9 (Preactiphenol)Cyclized structure (C9-C14)(Proposed spontaneous/enzymatic aldol)Actiphenol (2) via dehydration
Actiphenol (2)Phenol ring at C8-C9Unidentified Reductase: Phenol reductionCycloheximide (1)
Cycloheximide (1)Cyclohexanone ring at C8-C9Final product

Regulatory Genes (e.g., chxA, chxF) and Pathway Modulation

The chx cluster encodes two putative transcriptional regulators, ChxA and ChxF, positioned at the boundaries of the core biosynthetic genes [1] [3]. chxA (located upstream of chxB) and chxF (located between chxE and chxG) are predicted to modulate the expression of the biosynthetic genes. While detailed mechanistic studies on ChxA and ChxF are lacking, their inactivation (Δorf1 and Δorf(-1) mutants, respectively) did not abolish actiphenol or cycloheximide production, indicating they are not absolutely essential for pathway expression under the tested conditions but likely fine-tune it [1]. This suggests potential functional redundancy or the involvement of additional, global regulatory systems outside the cluster. Regulatory control in Streptomyces is complex, involving nitrogen (GlnR), phosphate (PhoR-PhoP), and carbon catabolite repression (CCR) systems that profoundly influence primary metabolism and thereby secondary metabolite production like actiphenol [2]. The induction of silent gene clusters, including potentially chx, can be achieved through ribosome engineering (e.g., introducing streptomycin/rifampicin resistance mutations affecting ribosomal protein S12 or RNA polymerase) or heterologous expression of global regulators (e.g., afsA, absB, rpoB variants) known to activate secondary metabolism in other Streptomyces [10].

Intermediates in Cycloheximide Biosynthesis: Actiphenol as a Key Precursor

Actiphenol occupies a central biosynthetic position as the immediate phenolic precursor to cycloheximide within the chx pathway [1] [4]. The pathway logic involves:

  • Assembly of the linear, glutarimide-containing polyketide 7 by the AT-less PKS (ChxE) with trans-AT (ChxB) and amidotransferase (ChxD).
  • Reduction of the terminal carboxylic acid of 7 to an aldehyde (8) by ChxJ (CAR).
  • Oxidation at C-8 of 8 by ChxI (P450).
  • Spontaneous or enzyme-catalyzed aldol condensation between C-9 and C-14 of 8, followed by dehydration, yielding actiphenol (2) with its characteristic phenol ring.
  • Reduction of the phenol ring in actiphenol (2) to the cyclohexanone moiety found in cycloheximide (1). This final reductive step, while strongly supported by co-occurrence data, genetic linkage, and biochemical logic [1] [4] [7], awaits full enzymatic characterization regarding the specific reductase involved.

The shared biosynthetic origin up to actiphenol explains why strains producing cycloheximide invariably co-produce actiphenol. The bifurcation point occurs at actiphenol, where a dedicated reduction step channels the intermediate towards cycloheximide. This pathway architecture underscores the metabolic connection between these structurally related but functionally distinct glutarimide antibiotics.

Figure 1: Simplified Biosynthetic Pathway Highlighting Actiphenol as Key Intermediate[Linear PKS Product 7] -> (ChxJ: Reduction) -> [Aldehyde 8] -> (ChxI: C-8 Oxidation)-> (Aldol Condensation/Dehydration) -> [Actiphenol (2)] -> (Reduction by Unidentified Reductase) -> [Cycloheximide (1)]

Properties

CAS Number

526-02-3

Product Name

Actiphenol

IUPAC Name

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19)

InChI Key

YTLMIHBTPWTPEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)C#N

Solubility

not available

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C

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